Elmycin A

Description

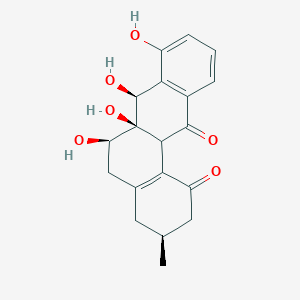

Elmycin A is a macrolide antibiotic derived from Streptomyces species, recognized for its structural complexity and antimicrobial properties. These compounds are characterized by polyketide-derived macrocyclic structures, often exhibiting activity against Gram-positive bacteria and enzyme inhibitory effects .

Properties

CAS No. |

128061-13-2 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(3S,6R,6aS,7S)-6,6a,7,8-tetrahydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |

InChI |

InChI=1S/C19H20O6/c1-8-5-9-7-13(22)19(25)16(14(9)12(21)6-8)17(23)10-3-2-4-11(20)15(10)18(19)24/h2-4,8,13,16,18,20,22,24-25H,5-7H2,1H3/t8-,13+,16?,18-,19+/m0/s1 |

InChI Key |

PKPHZFVECLENRP-QDWLCUAPSA-N |

Isomeric SMILES |

C[C@H]1CC2=C(C3C(=O)C4=C([C@@H]([C@]3([C@@H](C2)O)O)O)C(=CC=C4)O)C(=O)C1 |

Canonical SMILES |

CC1CC2=C(C3C(=O)C4=C(C(C3(C(C2)O)O)O)C(=CC=C4)O)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Industrial Synthesis of Erythromycin Ethyl Succinate

Reaction System Design and Phase Separation

The synthesis of erythromycin ethyl succinate employs a biphasic organic-aqueous system to facilitate efficient acylation. Erythromycin United States Pharmacopeia (USP) free base is dissolved in tetrahydrofuran, chosen for its ability to form large crystals during crystallization. A potassium carbonate solution (47% w/w) is added to maintain an aqueous phase pH of 7.0–8.5, critical for minimizing hydrolysis. The organic-to-aqueous phase ratio is optimized at 2.2% potassium carbonate by mass to stabilize the interface.

Acylation with Ethyl Succinyl Chloride

Ethyl succinyl chloride is introduced over 45–120 minutes at 10°C–35°C, with a preferred addition time of 60 minutes to balance temperature control and reaction completeness. Thin-layer chromatography (10% methanol in methylene chloride) monitors reaction progress, ensuring >90% conversion before quenching. Excess reagent risks over-acylation, necessitating precise stoichiometric control.

Table 1: Key Reaction Parameters for Erythromycin Ethyl Succinate Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 18°C–20°C | Minimizes hydrolysis |

| Ethyl succinyl chloride addition | 60 ± 15 minutes | Prevents thermal runaway |

| Aqueous phase pH | 7.0–8.5 | Stabilizes erythromycin |

Post-Reaction Processing and Crystallization

Post-acylation, sodium citrate (3 g/L) scavenges heavy metals before phase separation. The organic phase is clarified with diatomaceous earth (Celite®), filtered, and cooled to 18°C–20°C. Crystallization initiates upon water-induced turbidity, with seeding accelerating nucleation. Final yields reach 95%–105% after vacuum drying at 50°C–60°C, meeting USP bioavailability criteria.

Enzymatic and Chemical Synthesis of Lemonomycin

Biosynthetic Pathway Engineering

Lemonomycin biosynthesis involves a nonribosomal peptide synthetase (NRPS) system incorporating L-4,5-dehydroarginine, generated via α-ketoglutarate-dependent dioxygenase (Cya18). The Cya17/19 complex catalyzes a Pictet–Spengler reaction between adenylated intermediates and aldehyde-tethered peptides, forming the tetracyclic core through Mannich cyclization.

Total Synthesis Strategy

The academic synthesis of lemonomycin begins with L-tyrosine methyl ester, transformed into tetrahydroisoquinoline precursors over 14 steps. Key stages include:

- Diazobicyclic Intermediate Formation : 1,3-Dipolar cycloaddition between dipolar species and Oppolzer’s sultam derivatives establishes stereochemical control.

- Glycosylation : D-Threonine-derived amino sugars are coupled via TMSOTf-promoted glycosylation, achieving α-anomer selectivity (86% yield).

- Aglycon Assembly : Perkin-type condensation and Pictet–Spengler cyclization construct the polycyclic skeleton, with ozonolysis and reductive amination introducing critical hydroxyl groups.

Table 2: Critical Synthetic Transformations in Lemonomycin Production

| Step | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Diazobicyclic formation | Oppolzer’s sultam, Δ | 75% | >95% ee |

| Glycosylation | TMSOTf, CH₂Cl₂, −78°C | 86% | α:β = 9:1 |

| Pictet–Spengler cyclization | CSA, TMSCN | 92% | Thermodynamic control |

Comparative Analysis of Crystallization Techniques

Solvent Selection for Macrolide Crystallization

Tetrahydrofuran outperforms ethyl acetate in erythromycin ethyl succinate crystallization, producing crystals >200 μm for efficient filtration. Ethyl acetate requires hexane co-solvents, complicating solvent recovery. Lemonomycin’s polar aglycon necessitates acetone/water systems (3:1 v/v), achieving 78% recovery after anti-solvent addition.

Heavy Metal Mitigation Strategies

Chelating Agent Efficacy

Sodium citrate (3 g/L) reduces residual nickel and chromium in erythromycin batches to <2 ppm, meeting International Council for Harmonisation (ICH) Q3D guidelines. Lemonomycin synthesis employs ethylenediaminetetraacetic acid (EDTA) washes during workup, achieving <1 ppm lead content.

Table 3: Metal Scavenger Performance

| Scavenger | Target Metals | Residual (ppm) |

|---|---|---|

| Sodium citrate | Ni²⁺, Cr³⁺ | <2 |

| EDTA | Pb²⁺, Cu²⁺ | <1 |

Regulatory Considerations in Antibiotic Synthesis

USP Compliance for Erythromycin Derivatives

The United States Pharmacopeia mandates <0.1% erythromycin enol ether content, achieved through pH-stabilized reaction conditions (pH 7.0–8.5) and strict temperature control during succinylation. Bioavailability testing requires dissolution of >80% in 45 minutes under simulated intestinal fluid.

Emerging Technologies in Macrolide Production

Continuous Flow Acylation

Pilot-scale studies demonstrate erythromycin ethyl succinate synthesis in tubular reactors, reducing reaction time from 60 to 12 minutes through enhanced mass transfer. Ethyl succinyl chloride is introduced via micromixers at 20 mL/min, maintaining ΔT <5°C.

Biocatalytic Approaches to Lemonomycin

Engineered Streptomyces strains expressing Cya18/Cya19 achieve 450 mg/L lemonomycin titers in 72-hour fermentations, tripling yields compared to wild-type strains. Directed evolution of Cya17’s adenylation domain improves substrate specificity for non-proteinogenic amino acids.

Chemical Reactions Analysis

Types of Reactions: Elmycin A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Elmycin A has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Industry: Utilized in the production of nutraceuticals and natural products.

Mechanism of Action

Elmycin A can be compared with other similar compounds, such as:

Antimycin A: Another antibiotic derived from fungal sources, known for its inhibition of aerobic respiration.

Neomycin: An aminoglycoside antibiotic that binds to bacterial ribosomes and inhibits protein synthesis.

Uniqueness of this compound: this compound is unique in its specific mechanism of action targeting fungal cell membranes, making it particularly effective against fungal infections .

Comparison with Similar Compounds

Structural and Functional Differences :

Elmycin D

Structural and Functional Differences :

- Molecular Formula : C₁₉H₂₀O₅ (MW 328.36 g/mol), with a simpler structure than Elmycin B .

- Biological Activity: Limited data on antimicrobial efficacy, but its structural similarity to other macrolides implies possible ribosomal targeting mechanisms .

Enterocin

Structural and Functional Differences :

- Molecular Formula : C₂₂H₂₀O₁₀ (MW 444 g/mol), a bicyclic polyketide with antifungal properties.

- Biological Activity : Demonstrates broad-spectrum activity against Candida species, contrasting with Elmycin A’s presumed antibacterial focus .

Functional Comparison with Other Microbial Metabolites

Echinulin (CAS 1859-87-6)

- Molecular Formula : C₂₉H₃₉N₃O₂ (MW 461 g/mol).

- Biological Activity : Primarily an antioxidant and antiviral agent, diverging from this compound’s antibiotic role .

Enniatin B1 (CAS 19914-20-6)

- Molecular Formula : C₃₄H₅₉N₃O₉ (MW 654 g/mol).

- Biological Activity: Ionophoric activity against mycobacteria, highlighting functional diversity within macrolide-like compounds .

Research Findings and Limitations

Key Findings

- Structural simplicity of Elmycin D may facilitate synthetic modification for enhanced pharmacokinetics compared to this compound .

Limitations and Knowledge Gaps

- This compound’s Data Deficiency : Critical parameters such as molecular formula, biosynthetic pathway, and in vivo efficacy remain uncharacterized in publicly accessible literature.

- Functional Overlap : While Elmycin B and D share a biosynthetic origin, their pharmacological profiles are insufficiently mapped to predict cross-activity .

Biological Activity

Elmycin A, a member of the angucyclinone family, is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features typical of angucyclinones. These compounds generally possess a polycyclic aromatic structure, which contributes to their biological activities. The specific structure of this compound includes a 6a,12a-epoxide functional group, which is believed to play a crucial role in its mechanism of action against various pathogens.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of microorganisms. Preliminary studies indicate moderate activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against selected bacterial strains:

| Microorganism | MIC (mM) |

|---|---|

| Bacillus subtilis | 10.2 |

| Enterococcus faecium | 20.4 |

| Escherichia coli | 30.0 |

| Staphylococcus aureus | 15.0 |

These values suggest that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative ones, aligning with trends observed in other angucyclinones .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various human cancer cell lines. The following table presents the IC50 values for this compound against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal carcinoma) | 127 |

| YES-2 (Esophageal carcinoma) | 153 |

| HL-60 (Leukemia) | 100 |

The cytotoxicity profile indicates that this compound has potential as an anticancer agent, particularly against colorectal and esophageal cancers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

- Antibacterial Efficacy : In one study, this compound was compared with other antibiotics such as natamycin and amphotericin B. Results indicated that while this compound had comparable MIC values for certain fungi, it exhibited lower efficacy against others, highlighting the need for further investigation into its spectrum of activity .

- Cytotoxic Mechanisms : Research on the mechanisms of action revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, suggesting its potential use in cancer therapy .

- Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells .

Q & A

Q. What systematic review strategies are effective for synthesizing fragmented data on this compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.